molecular formula C17H21N3O5 B416080 ISOBUTYL 1,6-DIMETHYL-4-(4-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ISOBUTYL 1,6-DIMETHYL-4-(4-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B416080
M. Wt: 347.4g/mol
InChI Key: XCJXNOYRXJZLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOBUTYL 1,6-DIMETHYL-4-(4-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with the molecular formula C17H21N3O5. This compound is part of the pyrimidine family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOBUTYL 1,6-DIMETHYL-4-(4-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction conditions often include the use of a catalyst, such as an acid or a Lewis acid, and can be conducted under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

ISOBUTYL 1,6-DIMETHYL-4-(4-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective and efficient reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

ISOBUTYL 1,6-DIMETHYL-4-(4-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ISOBUTYL 1,6-DIMETHYL-4-(4-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ISOBUTYL 1,6-DIMETHYL-4-(4-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H21N3O5

Molecular Weight

347.4g/mol

IUPAC Name

2-methylpropyl 3,4-dimethyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C17H21N3O5/c1-10(2)9-25-16(21)14-11(3)19(4)17(22)18-15(14)12-5-7-13(8-6-12)20(23)24/h5-8,10,15H,9H2,1-4H3,(H,18,22)

InChI Key

XCJXNOYRXJZLLS-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(C)C

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(C)C

Origin of Product

United States

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